molecular formula C12H14O4Te B14410029 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid CAS No. 84144-30-9

3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid

Cat. No.: B14410029
CAS No.: 84144-30-9
M. Wt: 349.8 g/mol
InChI Key: IWOHBOKGFGEZDD-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is an organic compound that features a tellurium atom bonded to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with but-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium complex. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds where the tellurium atom is replaced by other functional groups.

Scientific Research Applications

3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Sinapic Acid: A hydroxycinnamic acid with similar structural features but lacks the tellurium atom.

    Ferulic Acid: Another hydroxycinnamic acid with antioxidant properties.

    Cinnamic Acid: The parent compound of hydroxycinnamic acids, widely used in organic synthesis.

Uniqueness

3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity. The tellurium atom allows the compound to participate in unique redox reactions and form covalent bonds with biomolecules, distinguishing it from other similar compounds .

Properties

CAS No.

84144-30-9

Molecular Formula

C12H14O4Te

Molecular Weight

349.8 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)tellanylbut-2-enoic acid

InChI

InChI=1S/C12H14O4Te/c1-8(4-12(13)14)17-11-6-9(15-2)5-10(7-11)16-3/h4-7H,1-3H3,(H,13,14)

InChI Key

IWOHBOKGFGEZDD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)[Te]C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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